molecular formula C8H7IO3 B1297783 2-Iodo-3-methoxybenzoic acid CAS No. 50627-31-1

2-Iodo-3-methoxybenzoic acid

Cat. No. B1297783
CAS RN: 50627-31-1
M. Wt: 278.04 g/mol
InChI Key: BLHGDXKFYRUEBL-UHFFFAOYSA-N
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Description

2-Iodo-3-methoxybenzoic acid is a versatile compound with various applications in organic synthesis. It has been utilized as a reagent for the dehydrogenation of tetrahydro-β-carbolines to their aromatic forms under mild conditions, demonstrating its utility in the total synthesis of eudistomin U . Additionally, it has been employed in the directed ortho-metalation of unprotected benzoic acids, leading to the regioselective synthesis of contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks . Furthermore, 2-iodoxybenzoic acid has been used in the selective and efficient oxidative modifications of flavonoids, showcasing its ability to perform highly regioselective aromatic hydroxylation and dehydrogenation reactions .

Synthesis Analysis

The synthesis of 2-iodo-3-methoxybenzoic acid has been explored in the literature, particularly in the context of its applications in organic synthesis. For instance, it has been utilized in the room-temperature aromatization of tetrahydro-β-carbolines, highlighting its role as a convenient reagent for dehydrogenation reactions . Additionally, the directed ortho-metalation of unprotected benzoic acids has demonstrated the potential utility of this compound in the regioselective synthesis of substituted 2-methoxybenzoic acids .

Molecular Structure Analysis

The molecular structure of 2-iodo-3-methoxybenzoic acid has been investigated in the context of its reactivity and applications in organic transformations. Studies have focused on its role as a hypervalent iodine oxidant, showcasing its ability to perform selective oxidative modifications of flavonoids and the oxidation of alcohols to aldehydes or ketones .

Chemical Reactions Analysis

The chemical reactivity of 2-iodo-3-methoxybenzoic acid has been a subject of interest in the literature. It has been utilized in various reactions, including the room-temperature aromatization of tetrahydro-β-carbolines, directed ortho-metalation of unprotected benzoic acids, and selective oxidative modifications of flavonoids, demonstrating its versatility as a reagent in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iodo-3-methoxybenzoic acid have been explored in the context of its applications as a reagent in organic transformations. Studies have highlighted its mild and efficient nature as a hypervalent iodine oxidant, showcasing its ability to perform selective modifications of flavonoids and the dehydrogenation of methoxylated flavanones to their corresponding flavones .

Relevant Case Studies

The utility of 2-iodo-3-methoxybenzoic acid has been demonstrated in the total synthesis of eudistomin U, highlighting its practical applications in complex molecule synthesis . Additionally, its role in the regioselective synthesis of substituted 2-methoxybenzoic acids has been exemplified through the expedient synthesis of lunularic acid, showcasing its potential usefulness in the preparation of various building blocks .

References

  • Room-temperature aromatization of tetrahydro-β-carbolines by 2-iodoxybenzoic acid: utility in a total synthesis of eudistomin U.
  • Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks.
  • Selective and efficient oxidative modifications of flavonoids with 2-iodoxybenzoic acid (IBX).
  • A Twist of the Twist Mechanism, 2-Iodoxybenzoic Acid (IBX)-Mediated Oxidation of Alcohol Revisited: Theory and Experiment.

Scientific Research Applications

Suzuki Cross-Coupling Reaction

2-Iodo-3-methoxybenzoic acid is involved in the Suzuki cross-coupling reaction, a process important in creating biaryls, which are useful in pharmaceuticals and organic materials. For instance, Chaumeil, Signorella, and Drian (2000) optimized this reaction to obtain biaryls using arylboronic esters, highlighting the utility of 2-Iodo-3-methoxybenzoic acid in complex organic syntheses (Chaumeil, Signorella, & Drian, 2000).

Directed Ortho-Metalation

This compound is also valuable in directed ortho-metalation, a method used to prepare various substituted 2-methoxybenzoic acids. Nguyen, Castanet, and Mortier (2006) demonstrated how this technique allows for the efficient and regioselective synthesis of otherwise difficult-to-access compounds (Nguyen, Castanet, & Mortier, 2006).

Oxidative Modifications of Flavonoids

Barontini et al. (2010) explored the use of 2-Iodoxybenzoic acid, a related compound, in oxidative modifications of flavonoids. They found that it could be an excellent reagent for selective aromatic hydroxylation, leading to derivatives with high antioxidant activity (Barontini, Bernini, Crisante, & Fabrizi, 2010).

Aromatization of Tetrahydro-β-Carbolines

2-Iodoxybenzoic acid is also used for the aromatization of tetrahydro-β-carbolines, as demonstrated by Panarese and Waters (2010). This method is significant for the synthesis of complex molecules like marine indole alkaloid eudistomin U (Panarese & Waters, 2010).

Iodobenzene-Catalyzed Reactions

Moroda and Togo (2008) utilized iodobenzene-catalyzed reactions of 2-aryl- N-meth-oxyethanesulfonamides, showing how reactive hypervalent iodine compounds like 2-Iodo-3-methoxybenzoic acid can be used in electrophilic aromatic reactions (Moroda & Togo, 2008).

Catalytic Asymmetric Iodoesterification

Arai et al. (2020) conducted catalytic asymmetric iodoesterification using a similar compound, demonstrating its utility in producing optically active iodoesters, which are important in synthetic chemistry (Arai, Horigane, Suzuki, Itoh, & Yamanaka, 2020).

Safety And Hazards

The safety data sheet for 2-Iodo-3-methoxybenzoic acid indicates that it is harmful if swallowed and causes skin and eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

2-iodo-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHGDXKFYRUEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332489
Record name 2-Iodo-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3-methoxybenzoic acid

CAS RN

50627-31-1
Record name 2-Iodo-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred mixture of 3-methoxy-2-pivalamidobenzoic acid (20 g, 0.08 mol) and 7M hydrochloric acid (280 ml) was heated under reflux for 2 hours then cooled to 0° C. A solution of sodium nitrite (5.8 g, 0.09 mol) in water (46 ml) was added dropwise at <5° C., the mixture was stirred at 0–5° C. for 2 hours, then a solution of potassium iodide (17.8 g, 0.11 mol) in water (39 ml) was added dropwise at 0–5° C. The stirred mixture was heated at 70–80° C. for 2 hours then cooled in ice. The product was extracted into ethyl acetate (3×300 ml), the combined extracts were washed with 20% aqueous sodium thiosulphate solution (3×300 ml), then they were dried (MgSO4) and the solvent was removed in vacuo to leave 2-iodo-3-methoxybenzoic acid (13 g, 58%) as a solid, m.pt. 142–146° C.
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20 g
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280 mL
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5.8 g
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46 mL
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17.8 g
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39 mL
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Synthesis routes and methods III

Procedure details

To 2-amino-3-methoxybenzoic acid (1.00 g, 5.98 mmol) in 25% aqueous hydrochloric acid (8 ml) at 0° C. was added sodium nitrite (0.45 g, 6.50 mmol) in water (3 ml). This solution was added drop-wise to a solution of potassium iodide (15.8 g, 59.3 mmol) in water (60 ml) and allowed to warm to 25° C. then stirred for 16 h. The reaction mixture was quenched with 1 N aqueous sodium bicarbonate until the pH became basic. The solution was extracted with methylene chloride and the organic dried over sodium sulfate, filtered, and concentrated to give a purple oil. The residue was purified by column chromatography, eluting with 10% methanol in dichloromethane. Pure fractions were concentrated to afford (0.623 g, 38%) of 2-iodo-3-methoxybenzoic acid. MS (EI) for C8H7IO3: 279 (MH+).
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1 g
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3 mL
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15.8 g
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
TH Nguyen, NTT Chau, AS Castanet… - The Journal of …, 2007 - ACS Publications
New general methodology of value in aromatic chemistry based on ortho-metalation sites in o-, m-, and p-anisic acids (1−3) (Scheme 1) is described. The metalation can be selectively …
Number of citations: 67 pubs.acs.org
AA Guilbault, B Basdevant, V Wanie… - The Journal of Organic …, 2012 - ACS Publications
… ) of 2-iodo-3-methoxybenzoic acid as a beige solid which was used without further purification. General amide formation procedure 1 was followed: 2-Iodo-3-methoxybenzoic acid (1.00 …
Number of citations: 98 pubs.acs.org
B Nachtsheim - 2019 - … .s3.amazonaws.com
… and concentrated in vacuo to give crude 2-iodo-3-methoxybenzoic acid (S21, 3.09 g) as a … procedure,[4] to a solution of crude 2-iodo-3-methoxybenzoic acid (S21, 3.09 g) in dry THF (70 …
C Granchi, M Lapillo, S Glasmacher… - Journal of medicinal …, 2019 - ACS Publications
Monoacylglycerol lipase (MAGL) is the enzyme degrading the endocannabinoid 2-arachidonoylglycerol, and it is involved in several physiological and pathological processes. The …
Number of citations: 42 pubs.acs.org
MM Pollard, MKJ ter Wiel… - … A European Journal, 2008 - Wiley Online Library
… A Sandmeyer-type reaction20 sequence provided an impure sample of 2-iodo-3-methoxybenzoic acid (11) which was purified after esterification with methyl iodide to give methyl ester …
RM Williams - 1979 - dspace.mit.edu
A synthesis of the antiviral, antifungal antibiotic (+)-hyalodendrin (53) and the corresponding bis-dethio (methylthio) derivative (+)-gliovictin (52) is described. Sarcosine anhydride was …
Number of citations: 2 dspace.mit.edu
AP Skoumbourdis - 2005 - etda.libraries.psu.edu
… Construction of diketopiperazine 32 (Scheme 6) began with the addition of 2-iodo-3-methoxybenzoic acid (31) to 1-methylpiperazine-2, 5-dione (30) to give the acid (not shown), which …
Number of citations: 0 etda.libraries.psu.edu
BC Sil, ST Hilton - Progress in Heterocyclic Chemistry, 2021 - Elsevier
… The chosen starting material for this experiment was piperazinedione 127, synthesized by the coupling of 2-iodo-3-methoxybenzoic acid 126 with glycine–sarcosine anhydride 125 in …
Number of citations: 3 www.sciencedirect.com
C Pradet - 2004 - search.proquest.com
… Reaction between cyc/o-glycine-sarcosine 96 and 2-iodo-3-methoxybenzoic acid 97, followed by estérification using diazomethane, afforded the 2,5-diketopiperazine 98. …
Number of citations: 3 search.proquest.com
CH Chen, YW Lin, R Kakadiya, A Kumar, YT Chen… - Tetrahedron, 2011 - Elsevier
A series of (±)3-hydroxyl- and 2,3-dihydroxy-2,3-dihydro-7-oxopyrido[3,2,1-de]acridines were synthesized for antitumor evaluation. These agents can be considered as analogues of …
Number of citations: 9 www.sciencedirect.com

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